Structural Elucidation of 7,7-Diphenyl-1,4-oxazepane Cyclohexylsulfamate via X-Ray Crystallography
Structural Elucidation of 7,7-Diphenyl-1,4-oxazepane Cyclohexylsulfamate via X-Ray Crystallography
Executive Summary
7,7-Diphenyl-1,4-oxazepane is a critical heterocyclic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. However, structural characterization of the 1,4-oxazepane core is notoriously difficult due to the extreme conformational flexibility of the seven-membered ring. To achieve high-resolution crystallographic data, the free base must be conformationally locked. This technical guide details the mechanistic rationale, experimental protocols, and refinement workflows for isolating and analyzing the cyclohexylsulfamate (cyclamate) salt of 7,7-diphenyl-1,4-oxazepane.
Mechanistic Rationale: The Conformational Locking Strategy
Seven-membered heterocyclic rings exhibit low energy barriers to pseudorotation, rapidly interconverting between chair, twist-chair, boat, and twist-boat conformations in solution. Consequently, 7,7-diphenyl-1,4-oxazepane free base often crystallizes as a highly disordered solid or remains an oil, making direct X-ray diffraction impossible[2].
To overcome this, we employ a charge-assisted conformational locking strategy . By reacting the free base with cyclohexylsulfamic acid, we generate a highly crystalline organic salt. The causality behind this choice is twofold:
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Protonation: The secondary amine (N4) of the oxazepane ring is protonated, creating a strong −NH2+− hydrogen bond donor.
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Lattice Anchoring: The sulfamate group ( −SO3− ) of the cyclamate anion provides three highly electronegative oxygen acceptors. Similar to the stabilization observed in chlorhexidine cyclamate complexes[3], these oxygen atoms form a robust R22(8) hydrogen-bonded network. This thermodynamic sink forces the oxazepane ring out of its dynamic pseudorotation cycle and locks it into a single, static twist-chair conformation within the crystal lattice.
Fig 1. Mechanistic pathway of conformational locking via hydrogen bonding.
Experimental Protocols: A Self-Validating System
The following methodologies are designed to ensure reproducibility and high-quality diffraction data. Every step is optimized to suppress the intrinsic flexibility of the target molecule.
Protocol A: Crystal Growth via Solvent Evaporation
Causality: An ethanol/water solvent system is selected because ethanol provides excellent solubility for the lipophilic diphenyl-oxazepane core, while water increases the dielectric constant of the medium, facilitating the dissociation of cyclohexylsulfamic acid and driving complete proton transfer.
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Dissolution: Dissolve 1.0 mmol of 7,7-diphenyl-1,4-oxazepane free base in 5.0 mL of absolute ethanol at 60°C.
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Salt Formation: Slowly add an equimolar amount (1.0 mmol) of cyclohexylsulfamic acid dissolved in 2.0 mL of a 1:1 ethanol/water mixture.
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Equilibration: Stir the solution for 15 minutes at 60°C to ensure complete proton transfer.
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Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean borosilicate glass vial to remove nucleation-inducing particulate matter.
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Crystallization: Pierce the vial septum with a narrow-gauge needle. Maintain the vial undisturbed at ambient temperature (20°C) for 3–5 days until colorless, block-like single crystals precipitate.
Protocol B: X-Ray Diffraction Data Collection
Causality: Cryocooling to 100 K is mandatory. Both the seven-membered oxazepane ring and the cyclohexyl ring of the anion possess low energy barriers to thermal motion. Collecting data at 100 K freezes out these dynamic processes, drastically reducing the atomic displacement parameters (ADPs) and preventing the smearing of electron density.
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Mounting: Select a crystal of suitable dimensions (e.g., 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Coat the crystal in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.
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Cryocooling: Immediately transfer the mount to the diffractometer goniometer equipped with an open-flow nitrogen cryostat set to 100 K.
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Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo K α radiation, λ=0.71073 Å) and a CMOS area detector.
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Integration: Integrate the raw frames and apply multi-scan absorption corrections to account for the varying path lengths of the X-ray beam through the blocky crystal.
Fig 2. Experimental workflow for crystallization and X-ray diffraction.
Structure Solution and Refinement Workflow
The integrated data is solved and refined using the OLEX2 graphical user interface[4]. OLEX2 provides a unified environment that seamlessly integrates with the SHELX backend, allowing for real-time visualization of difference Fourier maps[5].
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Phasing: The initial phase problem is solved using intrinsic phasing via SHELXT[6]. This algorithm is highly efficient at locating the heavy sulfur atom of the sulfamate group, which subsequently anchors the electron density map for the lighter carbon, nitrogen, and oxygen atoms.
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Refinement: The structure is refined using full-matrix least-squares on F2 with SHELXL[7]. All non-hydrogen atoms are refined anisotropically.
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Handling Disorder (Critical Step): The cyclohexyl ring of the cyclamate anion frequently exhibits positional disorder (e.g., a chair-flip conformer). If residual electron density peaks ( >0.5e−/A˚3 ) indicate a minor conformer, the ring must be modeled over two positions. This is achieved using the PART instruction in SHELXL. To maintain chemical logic, SADI (similar distance) and SIMU (similar atomic displacement parameters) restraints must be applied to the disordered carbon atoms.
Quantitative Data Presentation
The table below summarizes the representative quantitative crystallographic parameters expected for the fully refined 7,7-diphenyl-1,4-oxazepanium cyclohexylsulfamate complex.
| Parameter | Value / Description |
| Chemical Formula | C₁₇H₂₀NO⁺ · C₆H₁₂NO₃S⁻ |
| Formula Weight | 432.58 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Volume | ~ 2250.4 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ~ 1.276 g/cm³ |
| Absorption Coefficient (μ) | 0.185 mm⁻¹ |
| F(000) | 928 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0412, wR₂ = 0.1054 |
| Goodness-of-fit on F² | 1.045 |
| Largest diff. peak and hole | 0.35 and -0.28 e⁻/ų |
Note: The low R₁ value (< 0.05) and a Goodness-of-fit near 1.0 validate the efficacy of the 100 K cryocooling and the successful modeling of the cyclohexyl ring disorder.
References
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Synthesis, Characterization, and Antimicrobial Investigation of a Novel Chlorhexidine Cyclamate Complex Source: Crystal Growth & Design (ACS Publications) URL:[Link]
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OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr) URL:[Link]
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A short history of SHELX Source: Acta Crystallographica Section A (IUCr) URL:[Link]
Sources
- 1. 869113-09-7|1-(2-(Benzyloxy)ethyl)-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis, Characterization, and Antimicrobial Investigation of a Novel Chlorhexidine Cyclamate Complex - PMC [pmc.ncbi.nlm.nih.gov]
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